molecular formula C15H18N4O B590396 2-(5-Amino-1-tert-butyl-4-cyano)methoxyphenyl CAS No. 1797987-02-0

2-(5-Amino-1-tert-butyl-4-cyano)methoxyphenyl

Cat. No.: B590396
CAS No.: 1797987-02-0
M. Wt: 270.336
InChI Key: PKTLMHYPHDOCHY-UHFFFAOYSA-N
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Description

2-(5-Amino-1-tert-butyl-4-cyano)methoxyphenyl is a complex organic compound characterized by the presence of an amino group, a tert-butyl group, and a cyano group attached to a methoxyphenyl ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1-tert-butyl-4-cyano)methoxyphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 2-(5-Amino-1-tert-butyl-4-cyano)methoxyphenyl involves its interaction with specific molecular targets and pathways. The amino and cyano groups play crucial roles in binding to target molecules, influencing biological activities. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes .

Properties

IUPAC Name

5-amino-1-tert-butyl-3-(2-methoxyphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-15(2,3)19-14(17)11(9-16)13(18-19)10-7-5-6-8-12(10)20-4/h5-8H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTLMHYPHDOCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)C2=CC=CC=C2OC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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